Casuarictin

描述

Casuarictin is a tannin.

This compound is a natural product found in Castanopsis fissa, Rosa laevigata, and other organisms with data available.

生物活性

Casuarictin, a hydrolyzable ellagitannin, is a polyphenolic compound primarily found in various plants, particularly in the genus Casuarina. Its biological activities have garnered significant attention due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the extensive biological activities of this compound, supported by research findings and case studies.

Chemical Structure

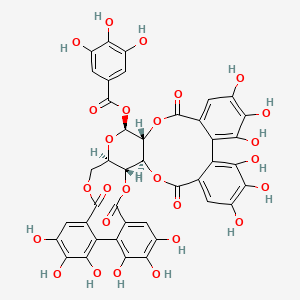

This compound is characterized by its complex structure as an ellagitannin, which is a type of polyphenol. Its molecular formula is CHO, featuring multiple hydroxyl groups that contribute to its biological activity. The structure allows for various interactions with biological molecules, enhancing its potential therapeutic effects .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in various biological systems. A study indicated that this compound could protect cellular components from oxidative damage by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects, particularly in models of acute inflammation. In a study involving serine-secreting phospholipase A2 (sPLA2), this compound significantly reduced edema and myonecrosis induced by this enzyme. Experimental results indicated that treatment with this compound led to a marked decrease in edema volume from 108 ± 5 μL (control) to 64 ± 7 μL when administered at a dose of 200 mg/kg . This suggests that this compound may serve as a potential therapeutic agent for inflammatory conditions.

Table 1: Effects of this compound on Edema Induced by sPLA2

| Treatment | Edema Volume (μL) | Statistical Significance |

|---|---|---|

| Control | 108 ± 5 | p ≤ 0.05 |

| This compound (200 mg/kg) | 64 ± 7 | p ≤ 0.05 |

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied, revealing its efficacy against various bacterial strains. In particular, it has shown strong inhibitory effects against gram-positive bacteria such as Clavibacter michiganensis and moderate effects against gram-negative bacteria like Xanthomonas axonopodis. The mechanism involves destabilization of bacterial cell walls, leading to cell lysis .

Table 2: Antimicrobial Efficacy of this compound Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Clavibacter michiganensis | 0.5 mM | Strong inhibition |

| Xanthomonas axonopodis | 1.0 mM | Moderate inhibition |

Potential Anti-SARS-CoV-2 Activity

Recent studies have explored the potential of this compound as an inhibitor of SARS-CoV-2. Molecular docking studies indicated that this compound binds effectively to the spike protein of the virus, potentially reducing its ability to infect host cells by destabilizing the interaction with ACE2 receptors . This finding underscores the importance of further investigation into this compound's role in antiviral therapies.

Case Studies and Research Findings

- Inflammation Model : In vivo experiments demonstrated that this compound significantly mitigated muscle damage caused by sPLA2 injections, indicating its protective role against enzymatic-induced injuries .

- Antimicrobial Study : A comprehensive analysis tested various ellagitannins against bacterial strains, positioning this compound among the more effective compounds for inhibiting bacterial growth .

- Antioxidant Research : Studies involving walnut extracts rich in this compound showed enhanced neuroprotective effects against oxidative stress in neuronal cell lines .

科学研究应用

Casuarictin, an ellagitannin, has demonstrated potential in various applications, including anti-inflammatory, antimicrobial, and antiviral treatments .

Scientific Research Applications

Anti-inflammatory Applications

- Edema and Myonecrosis Treatment this compound can serve as a potential anti-inflammatory agent for treating edema and myonecrosis induced by serine-secreting phospholipase A2 (sPLA2). This compound forms a stable protein complex with sPLA2, reducing its enzymatic activity . Studies showed that this compound significantly reduced edema induced by sPLA2 in animals. When administered to animals at a dose of 200 mg/kg, it reduced the edema peak to 64 ± 7 μL compared to 108 ± 5 μL in untreated animals . this compound also showed a protective effect against myonecrosis, maintaining creatine kinase (CK) levels close to those of a saline control .

- Mechanism of Action this compound's protective activity against sPLA2-induced pharmacological effects involves multiple mechanisms: inhibiting sPLA2 enzymatic activity, antioxidant capacity, and forming aggregates with proteins .

Antimicrobial Applications

- Inhibition of Bacterial Growth this compound exhibits antimicrobial effects by decreasing the bacterial growth rate in a dose-dependent manner . It strongly inhibits the growth of gram-positive bacteria, such as Clavibacter michiganensis pv. michiganensis, while gram-negative bacteria, such as Xanthomonas axonopodis pv. passiflorae, are more resistant . Electron microscopy revealed that this compound destabilizes bacterial walls, causing rupture and extension .

Antiviral Applications

- SARS-CoV-2 Inhibition this compound is identified as one of four phytochemicals with significant effects on the binding sites of the SARS-CoV-2 S protein . It can bind to the mutation sites of SARS-CoV-2 Delta and Lambda variants, weakening the stability of the virus's binding to the ACE2 receptor . Molecular dynamics simulations indicate that this compound can form stable complexes with the S protein, reducing the virus's replication ability . this compound and Heterophylliin D bind to the S-CTD of the Lambda strain, potentially weakening the spread of SARS-CoV-2 .

Other Traditional Applications

- This compound has been used in traditional medicine for treating various conditions such as skin diseases, pain, diarrhea, and inflammation .

常见问题

Basic Research Questions

Q. How is Casuarictin structurally characterized, and what analytical methods are recommended for its identification?

this compound (C₄₁H₂₈O₂₆, MW 936.65 g/mol) is an ellagitannin derived from hexahydroxydiphenic acid (HHDP) and glucose units. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to map its galloyl and HHDP substituents. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is used for purity assessment and quantification .

Q. What are the standard protocols for extracting this compound from plant sources?

Extraction involves solvent-based methods using polar solvents (e.g., methanol-water or acetone-water mixtures) under controlled pH and temperature to prevent degradation. Post-extraction, purification via column chromatography (e.g., Sephadex LH-20) or preparative HPLC is recommended. Validation through spectroscopic and chromatographic comparisons with reference standards is critical .

Q. Which in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Common assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging, FRAP, or ORAC assays.

- Enzyme inhibition : Spectrophotometric methods for α-glucosidase or tyrosinase inhibition.

- Cytotoxicity : MTT/XTT assays on cell lines (e.g., cancer or normal cells). Controls should include gallic acid or other ellagitannins as benchmarks .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Chemical synthesis of this compound is challenging due to its ester linkages and stereochemical complexity. Semi-synthetic approaches using enzymatic catalysis (e.g., tannase) or regioselective esterification of 1,2,3,4,6-pentagalloyl glucose precursors are explored. Reaction monitoring via real-time HPLC-MS and optimization of solvent systems (e.g., ionic liquids) can enhance efficiency .

Q. What experimental designs address discrepancies in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in:

- Source material : Plant species, extraction protocols, and compound purity.

- Assay conditions : pH, temperature, and solvent interference. To mitigate these, standardize reference materials (e.g., ISO guidelines) and employ orthogonal assays (e.g., combining cell-based and cell-free systems). Meta-analyses of existing data using tools like PRISMA can identify confounding factors .

Q. How can in silico modeling predict this compound’s interactions with biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics (MD) simulations model binding affinities to receptors (e.g., COX-2 or NF-κB). Quantum mechanical calculations (DFT) assess redox potential for antioxidant mechanisms. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are recommended for studying this compound’s pharmacokinetics and metabolism?

- Absorption/Distribution : Caco-2 cell monolayers for intestinal permeability; plasma protein binding assays.

- Metabolism : Liver microsome incubation with LC-MS/MS to identify phase I/II metabolites.

- Excretion : Radiolabeled tracer studies in animal models. Cross-validate findings with in vivo pharmacokinetic studies using stable isotope labeling .

Q. How should researchers design ecotoxicological studies for this compound, given limited ecological data?

Prioritize tiered testing:

- Acute toxicity : Daphnia magna or algae growth inhibition assays (OECD 202/201).

- Chronic effects : Seed germination or earthworm reproduction tests.

- Bioaccumulation : Log P calculations and mesocosm studies. Address gaps in existing SDS data by collaborating with environmental chemistry labs .

Q. Methodological Best Practices

Q. What quality control measures are essential for this compound-related research reproducibility?

- Compound verification : Purity ≥95% (HPLC), validated via NMR and HRMS.

- Assay validation : Include positive/negative controls and inter-laboratory reproducibility checks.

- Data transparency : Publish raw datasets (e.g., spectral libraries) as supplementary materials .

Q. How can interdisciplinary collaboration enhance this compound research?

Integrate phytochemistry, computational biology, and pharmacology to:

属性

IUPAC Name |

[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRFKGRMQVLMKA-JIZJWZDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000730 | |

| Record name | Casuarictin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

936.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79786-00-8, 96292-46-5 | |

| Record name | Casuarictin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079786008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanguiin h 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096292465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casuarictin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。